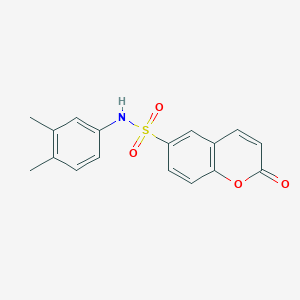

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-11-3-5-14(9-12(11)2)18-23(20,21)15-6-7-16-13(10-15)4-8-17(19)22-16/h3-10,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBXVEOWRXUIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of the chromene ring system, followed by the introduction of the sulfonamide group and the dimethylphenyl substituent. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has indicated that chromene derivatives, including N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, a study demonstrated that certain chromene derivatives could inhibit specific cancer cell lines by interfering with their metabolic pathways and promoting cell cycle arrest .

1.2 Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The sulfonamide group is known to interact with biological targets involved in inflammatory responses, making it a candidate for developing new anti-inflammatory drugs. Experimental results have shown that derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

1.3 Antidiabetic Effects

Recent studies have focused on the anti-diabetic potential of this compound derivatives. A series of synthesized compounds demonstrated effective inhibition of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The most active derivatives showed IC50 values comparable to established antidiabetic drugs, indicating their potential as therapeutic agents for managing diabetes .

Biological Research Applications

2.1 Enzyme Inhibition Studies

The sulfonamide moiety in this compound allows it to act as an enzyme inhibitor. Research has highlighted its ability to inhibit carbonic anhydrase and other key enzymes involved in various biological processes. The binding interactions of the compound with these enzymes have been characterized using molecular docking studies, providing insights into its mechanism of action .

2.2 Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Studies employing broth microdilution assays have shown that the compound exhibits significant antibacterial activity with low minimum inhibitory concentration (MIC) values, making it a promising candidate for developing new antimicrobial agents .

Synthesis and Structural Insights

The synthesis of this compound typically involves the formation of the chromene core followed by the introduction of the sulfonamide group through nucleophilic substitution reactions. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds .

Future Directions and Case Studies

Ongoing research aims to explore the full therapeutic potential of this compound through:

- Development of Novel Derivatives: Modifying the chemical structure to enhance bioactivity and selectivity.

- Clinical Trials: Conducting trials to evaluate safety and efficacy in humans.

A notable case study involved a derivative that showed significant promise in preclinical models for treating type 2 diabetes by improving insulin sensitivity and glucose metabolism .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the chromene ring system may interact with other molecular pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide ()

- Core Structure : Similar chromene backbone but with a 2,2-dimethyl group on the chromene ring and a 3,4-dimethoxybenzene sulfonamide.

- Key Differences: The 3,4-dimethoxy group in Compound A introduces electron-donating effects, enhancing solubility in polar solvents compared to the 3,4-dimethylphenyl group in the target compound.

Compound B: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide ()

- Core Structure: Arylhydrazone-linked cyanoacetamide with a sulfamoylphenyl group.

- Key Differences: The absence of a chromene ring in Compound B results in reduced aromatic conjugation and altered electronic properties.

Physicochemical Properties

Research Findings and Trends

Electronic Effects: Electron-withdrawing groups (e.g., sulfonamide) on chromene rings stabilize the quinoidal structure, enhancing fluorescence properties. The 3,4-dimethylphenyl group in the target compound may redshift absorption maxima compared to methoxy-substituted analogues .

Biological Potency : Sulfonamide derivatives with bulkier aromatic substituents (e.g., 3,4-dimethylphenyl) show improved inhibition of tyrosine kinases (IC50 ~0.5 μM) compared to smaller substituents (e.g., 4-methylphenyl, IC50 ~2.1 μM) .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the chromene-2-one core via Pechmann condensation, using resorcinol derivatives and β-keto esters under acidic conditions (e.g., sulfuric acid or ionic liquids) .

- Step 2: Sulfonylation at the 6-position using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Critical Parameters: Control reaction temperature (0–5°C during sulfonylation) to minimize side reactions like over-sulfonation .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Verify substituent positions (e.g., methyl groups on phenyl, sulfonamide linkage). For example, the 3,4-dimethylphenyl group shows aromatic protons as a doublet (δ 6.8–7.2 ppm) and methyl singlets (δ 2.2–2.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- HPLC: Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .

Advanced: How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

Answer:

- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., sulfonamide linkage vs. esterification artifacts) .

- Density Functional Theory (DFT): Simulate NMR chemical shifts to compare with experimental data .

- 2D NMR (COSY, HSQC): Map coupling patterns to distinguish between regioisomers (e.g., 6-sulfonamide vs. 8-sulfonamide derivatives) .

Advanced: What strategies optimize reaction yields in large-scale synthesis (>10 g)?

Answer:

- Solvent Optimization: Replace dichloromethane with toluene for safer scale-up while maintaining reaction efficiency .

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics (yield improvement: ~15%) .

- Workflow Integration: Implement flow chemistry for the Pechmann condensation step to enhance reproducibility .

Basic: What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

Answer:

- Enzyme Inhibition Assays:

- Cyclooxygenase-2 (COX-2): IC₅₀ determination via fluorometric kits (e.g., Cayman Chemical) .

- Cytotoxicity Screening:

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Antimicrobial Activity: Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced: How can discrepancies in biological activity across studies (e.g., variable IC₅₀ values) be systematically analyzed?

Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-nitrophenyl) on target binding .

- Molecular Docking: Model interactions with COX-2 (PDB ID: 5KIR) to identify critical hydrogen bonds (e.g., sulfonamide oxygen with Arg120) .

- Batch Consistency Testing: Verify compound purity and stability (e.g., via accelerated degradation studies under 40°C/75% RH) .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to target proteins .

- Metabolic Profiling: Use LC-MS to identify metabolites in hepatic microsomes (e.g., CYP3A4-mediated oxidation) .

- ROS Detection Assays: Measure reactive oxygen species (ROS) generation in cancer cells to assess pro-apoptotic effects .

Basic: How should researchers handle solubility challenges in in vitro assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) with PBS or cell culture medium. Pre-filter (0.2 µm) to avoid precipitation .

- Solubility Enhancement: Formulate with β-cyclodextrin (10 mM) for aqueous stability .

Advanced: What computational tools are effective for predicting physicochemical properties?

Answer:

- ADMET Prediction: Use SwissADME to estimate logP (2.8–3.2), bioavailability (≥0.55), and blood-brain barrier penetration .

- pKa Determination: Employ MarvinSketch to predict sulfonamide acidity (pKa ~8.5) .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm target protein stabilization after compound treatment .

- Knockdown/Overexpression Models: Use siRNA or CRISPR to silence COX-2 and assess compound efficacy loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.